Dibromomaleimide

Description

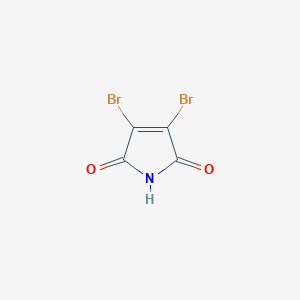

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

3,4-dibromopyrrole-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4HBr2NO2/c5-1-2(6)4(9)7-3(1)8/h(H,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIKSKRPHKQWJCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=O)NC1=O)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4HBr2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40149942 | |

| Record name | Maleimide, dibromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40149942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.86 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1122-10-7 | |

| Record name | 3,4-Dibromo-1H-pyrrole-2,5-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1122-10-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dibromomaleimide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001122107 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Maleimide, dibromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40149942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-Dibromomaleimide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIBROMOMALEIMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8CQ5P92W3E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Reaction Pathways for 3,4 Dibromo 1h Pyrrole 2,5 Dione

De Novo Synthesis Strategies for the 3,4-Dibromo-1H-pyrrole-2,5-dione Core

De novo synthesis strategies aim to construct the heterocyclic ring system from acyclic or simpler cyclic precursors. These methods are fundamental in creating the core structure of 3,4-Dibromo-1H-pyrrole-2,5-dione, also known as dibromomaleimide.

Approaches Utilizing Maleic Anhydride (B1165640) Precursors

The synthesis of the pyrrole-2,5-dione (maleimide) ring is commonly achieved using maleic anhydride as a starting material. The general method involves a two-step sequence: the acylation of a primary amine or ammonia (B1221849) with maleic anhydride to form an intermediate N-substituted maleamic acid, followed by a cyclodehydration step to yield the final imide product. scielo.org.mxresearchgate.net This cyclization is typically induced by heating in the presence of a dehydrating agent like acetic anhydride with a catalyst such as sodium acetate. scielo.org.mxresearchgate.net

While this is a foundational method for the maleimide (B117702) core, to obtain the 3,4-dibromo derivative, this pathway requires either the use of a brominated starting material, such as 2,3-dibromomaleic anhydride (discussed in section 2.1.3), or the subsequent bromination of the unsubstituted maleimide product (discussed in section 2.2.1).

Cyclocondensation Reactions in 3,4-Dibromo-1H-pyrrole-2,5-dione Formation

Cyclocondensation is the pivotal reaction in the formation of the 1H-pyrrole-2,5-dione ring. This process involves the joining of two or more molecules to form a ring, accompanied by the elimination of a small molecule, typically water. In the context of 3,4-Dibromo-1H-pyrrole-2,5-dione synthesis, the most direct and significant cyclocondensation is the reaction between 2,3-dibromomaleic anhydride and a source of nitrogen, such as ammonia or a primary amine.

This reaction proceeds via an initial nucleophilic attack of the amine on one of the carbonyl carbons of the anhydride, leading to the opening of the anhydride ring to form a dibromomaleamic acid intermediate. Subsequent intramolecular nucleophilic attack by the newly formed amide nitrogen onto the remaining carboxylic acid group, followed by the elimination of water, closes the five-membered imide ring to yield the target 3,4-dibromo-1H-pyrrole-2,5-dione scaffold.

Synthesis from 2,3-Dibromomaleic Anhydride and Ammonia or Amines

A direct and efficient route to 3,4-dibromo-1H-pyrrole-2,5-dione and its N-substituted derivatives involves the use of 2,3-dibromomaleic anhydride as the starting material. rsc.orgnih.govacs.org This method ensures that the bromine atoms are incorporated into the final structure from the outset.

The synthesis is typically a one-pot or two-step procedure where 2,3-dibromomaleic anhydride is reacted with a primary amine or ammonia. nih.govacs.org The reaction is often carried out by heating the reactants in a high-boiling solvent such as acetic acid, which facilitates both the initial condensation and the subsequent cyclodehydration to form the imide ring. nih.gov This approach is versatile and can be used to generate a variety of N-substituted 3,4-dibromomaleimides by selecting the appropriate primary amine. For example, the synthesis of a fluorescein-dibromomaleimide was achieved by treating dibromomaleic anhydride with fluoresceinamine, followed by heating in refluxing acetic acid to induce cyclization. acs.org

Microwave-Assisted Synthesis of Pyrrole-2,5-diones

The application of microwave irradiation has emerged as a powerful tool for accelerating organic reactions, including the synthesis of N-substituted maleimides. acs.orgresearchgate.nettandfonline.com This technique significantly reduces reaction times and often improves product yields compared to conventional heating methods. acs.org The synthesis generally follows the classic pathway of reacting maleic anhydride with a primary amine, but the cyclodehydration step is performed under microwave irradiation. researchgate.nettandfonline.com

Microwave-assisted synthesis is noted for its efficiency, uniform heating, and ability to drive reactions to completion in minutes rather than hours. acs.org For instance, N-aryl maleimides have been successfully prepared in high yields under solvent-free conditions using microwave heating. researchgate.net

| Precursors | Catalyst/Medium | Microwave Conditions | Yield | Reference |

| Maleic Anhydride, Aromatic Amines | Acetic Anhydride | Not specified | 80-90% | researchgate.net |

| N-(4-chloro)maleanilic acid | Acetic Anhydride, Sodium Acetate | 90°C, 30 seconds | High | tandfonline.com |

| Diacids, Various Amines | Not specified | Not specified | Very high yields |

This table summarizes findings on microwave-assisted synthesis of the general pyrrole-2,5-dione structure, illustrating the efficiency of this method.

Bromination Techniques for Pyrrole-2,5-dione Scaffolds

An alternative synthetic strategy involves creating the unsubstituted 1H-pyrrole-2,5-dione ring first, followed by the introduction of bromine atoms onto the carbon-carbon double bond.

Direct Bromination of Pyrrole-2,5-dione

The direct bromination of maleimide (1H-pyrrole-2,5-dione) is a viable and high-yielding method for producing 3,4-Dibromo-1H-pyrrole-2,5-dione. Research has shown that the mild bromination of commercially available maleimide can yield the dibrominated product in 92% yield. scielo.org.mx This reaction is an electrophilic addition of bromine across the electron-rich double bond of the maleimide ring. The presence of the electron-withdrawing carbonyl groups deactivates the double bond compared to a simple alkene, but the reaction proceeds efficiently under suitable conditions. This method provides a straightforward pathway to the target compound from an inexpensive and readily available starting material.

Bromine Migration and Oxidation Pathways in Pyrrole (B145914) Derivatives

The oxidation of pyrrole rings, particularly in the presence of bromine, can lead to complex reaction pathways. For pyrrole-containing structures like the amino acid Tryptophan, oxidation by reactive halogen species often results in the formation of a 2-oxoindole intermediate through a reaction with water researchgate.net. Subsequent oxidation reactions can lead to halogenation of adjacent aromatic rings or cleavage of peptide bonds researchgate.net. In the context of 3,4-Dibromo-1H-pyrrole-2,5-dione, the electron-withdrawing nature of the dione (B5365651) functionality and the existing bromine atoms significantly influences its reactivity. Oxidation pathways may involve the pyrrole nitrogen or the carbon-carbon double bond, though the high degree of substitution and oxidation of the core structure makes it relatively stable. Further oxidation could potentially lead to ring-opening or rearrangement, depending on the specific oxidizing agents and reaction conditions employed. The presence of bromine atoms also allows for the possibility of bromine migration under certain energetic conditions, although this is less common than oxidative reactions.

Synthesis of N-Substituted 3,4-Dibromo-1H-pyrrole-2,5-dione Derivatives

The nitrogen atom of the 3,4-Dibromo-1H-pyrrole-2,5-dione ring serves as a key site for functionalization, allowing for the synthesis of a wide array of N-substituted derivatives. This free nitrogen provides a nucleophilic center for various substitution reactions. broadpharm.com

Alkylation of the Pyrrole Nitrogen Atom

Alkylation of the pyrrole nitrogen (N1) is a fundamental method for introducing alkyl or aryl groups. This transformation can be achieved by reacting 3,4-Dibromo-1H-pyrrole-2,5-dione with various alkylating agents. The central amine can be alkylated to form larger compounds broadpharm.com. For instance, reaction with chloroalkylamines can introduce an amine-containing side chain. A general approach for synthesizing N-substituted maleimides involves the reaction of the corresponding anhydride with a primary amine nih.gov. Similarly, N-substituted 3,4-Dibromo-1H-pyrrole-2,5-diones can be prepared by reacting dibromomaleic anhydride with a suitable primary amine.

Table 1: Examples of N-Alkylation Reactions

| Reactant 1 | Reactant 2 | Product |

|---|---|---|

| 3,4-Dibromo-1H-pyrrole-2,5-dione | Chloroalkylamine | N-(aminoalkyl)-3,4-dibromo-1H-pyrrole-2,5-dione |

Acylation and Amidation Reactions at N1

The nucleophilic nitrogen of 3,4-Dibromo-1H-pyrrole-2,5-dione can react with carboxylic acids or their derivatives (like acid chlorides or anhydrides) to form N-acylated products. This amidation reaction creates a stable amide linkage, incorporating a carbonyl group directly attached to the pyrrole nitrogen. This allows the central amine to be linked with carboxylic acids to form larger compounds broadpharm.com. These reactions are typically carried out in the presence of a base to deprotonate the pyrrole nitrogen, enhancing its nucleophilicity.

Synthesis of Chalcone-Imide Derivatives Bearing 3,4-Dibromo-1H-pyrrole-2,5-dione Moieties

Chalcones are bi-aryl compounds connected by an α,β-unsaturated carbonyl system, and their integration with an imide moiety can lead to molecules with specific chemical properties. While direct synthesis using 3,4-dibromo-1H-pyrrole-2,5-dione is not extensively detailed, analogous reactions with dichloromaleimides provide a clear synthetic pathway ekb.eg.

A plausible route involves a two-step process:

Synthesis of an N-substituted precursor: First, an N-aryl acetylphenyl derivative is synthesized. For example, reacting dibromomaleic anhydride with 4-aminoacetophenone would yield 1-(4-acetylphenyl)-3,4-dibromo-1H-pyrrole-2,5-dione.

Claisen-Schmidt Condensation: This intermediate then undergoes a Claisen-Schmidt condensation reaction with a variety of substituted aromatic aldehydes. This reaction, typically base-catalyzed, forms the characteristic α,β-unsaturated ketone bridge of the chalcone (B49325) structure.

This methodology allows for the creation of a library of chalcone-imide derivatives by varying the substituted aldehyde used in the condensation step.

Table 2: Proposed Synthesis of a Chalcone-Imide Derivative

| Step | Reactants | Reagents/Conditions | Intermediate/Product |

|---|---|---|---|

| 1 | Dibromomaleic anhydride, 4-Aminoacetophenone | Acetic Acid, Reflux | 1-(4-acetylphenyl)-3,4-dibromo-1H-pyrrole-2,5-dione |

Green Chemistry Approaches in 3,4-Dibromo-1H-pyrrole-2,5-dione Synthesis

The principles of green chemistry aim to reduce waste and energy consumption in chemical processes. These approaches are increasingly being applied to the synthesis of heterocyclic compounds like pyrrole derivatives.

Solvent-Free Reaction Conditions

Solvent-free synthesis is a key tenet of green chemistry, eliminating the need for volatile and often toxic organic solvents. researchgate.net Such reactions can be facilitated by various methods, including the use of solid supports or simply by heating the neat reactants.

For the synthesis of related compounds like N-substituted pyrroles, solvent-free Paal-Knorr reactions have been successfully employed, where a 1,4-dicarbonyl compound and a primary amine are heated with a catalyst, affording high yields in short reaction times. mdpi.com Similarly, the synthesis of diketopyrrolo[3,4-c]pyrrole (DPP) pigments, which share a fused pyrrole ring system, has been achieved under solvent-free conditions. researchgate.net This approach is not only environmentally friendly but can also reduce the formation of by-products that may arise from solvent participation in the reaction. researchgate.net Applying these principles, the synthesis of N-substituted 3,4-dibromo-1H-pyrrole-2,5-dione from dibromomaleic anhydride and an amine could potentially be performed under solvent-free conditions, likely by heating the mixture, possibly with a solid acid or base catalyst.

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| 3,4-Dibromo-1H-pyrrole-2,5-dione |

| Tryptophan |

| 2-oxoindole |

| N-(aminoalkyl)-3,4-dibromo-1H-pyrrole-2,5-dione |

| Dibromomaleic Anhydride |

| Aniline (B41778) |

| N-Aryl-3,4-dibromo-1H-pyrrole-2,5-dione |

| Chloroalkylamine |

| 1-(4-acetylphenyl)-3,4-dibromo-1H-pyrrole-2,5-dione |

| 4-Aminoacetophenone |

| Benzaldehyde (B42025) |

| Chalcone |

| 3,4-dichloro-1H-pyrrole-2,5-dione |

| 1-(4-acetylphenyl)-3,4-dichloro-1H-pyrrole-2,5-dione |

Catalytic Methods for Enhanced Selectivity and Yield

Direct catalytic methods focusing on the synthesis of 3,4-Dibromo-1H-pyrrole-2,5-dione with enhanced selectivity and yield are not well-documented in the scientific literature. Research has more prominently featured the synthesis of its anhydride precursor, dibromomaleic anhydride, and subsequent conversion to N-substituted dibromomaleimides.

One of the foundational methods for producing a key precursor involves the bromination of maleic anhydride. A documented synthesis of 3,4-dibromomaleic anhydride involves the reaction of maleic anhydride with bromine in a sealed tube at elevated temperatures. chemicalbook.com The use of a Lewis acid catalyst, such as aluminum chloride, is noted in this process. chemicalbook.com While this represents a catalytic approach to the precursor, detailed studies on catalyst optimization for selectivity and yield enhancement are not extensively described.

The subsequent conversion of dibromomaleic anhydride to an N-substituted 3,4-dibromo-1H-pyrrole-2,5-dione is typically achieved by reaction with a primary amine. For instance, the synthesis of N-phenyl this compound is accomplished by reacting dibromomaleic anhydride with aniline in glacial acetic acid under reflux. google.com In this context, acetic acid can be considered to play a role in facilitating the reaction, though it is not a catalyst in the traditional sense of being regenerated.

A study on the synthesis of 3,4-dichloro-1-phenyl-1H-pyrrole-2,5-dione, a related dihalogenated compound, utilized acetic acid as a catalyst in ethanol under microwave irradiation, which significantly reduced the reaction time compared to conventional heating. researchgate.net This suggests that acid catalysis, potentially in combination with non-conventional energy sources, could be a viable strategy for improving the efficiency of N-substituted dihalomaleimide synthesis.

The following tables detail the reaction conditions for the synthesis of dibromomaleic anhydride and an N-substituted derivative, based on available literature.

Table 1: Synthesis of 3,4-Dibromomaleic Anhydride chemicalbook.com

| Reactant 1 | Reactant 2 | Catalyst | Temperature | Reaction Time | Yield |

| Maleic anhydride | Bromine | Aluminum chloride | 120 °C | 16 hours | 87% |

Table 2: Synthesis of N-phenyl this compound google.com

| Reactant 1 | Reactant 2 | Solvent/Acid | Temperature | Reaction Time |

| Dibromomaleic anhydride | Aniline | Glacial acetic acid | Reflux | 1 hour |

Reaction Mechanisms and Mechanistic Investigations of 3,4 Dibromo 1h Pyrrole 2,5 Dione

Nucleophilic Addition and Substitution Reactions at the Carbonyl Centers

The carbonyl groups of 3,4-Dibromo-1H-pyrrole-2,5-dione are key sites for nucleophilic attack. The inherent polarity of the carbon-oxygen double bond, with a partial positive charge on the carbon and a partial negative charge on the oxygen, renders the carbonyl carbon an excellent electrophile. masterorganicchemistry.com

Nucleophilic addition to the carbonyl carbon is a fundamental reaction. masterorganicchemistry.comperlego.com This process involves the attack of a nucleophile on the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. libretexts.org The hybridization of the carbonyl carbon changes from sp² to sp³, and the geometry shifts from trigonal planar to tetrahedral. masterorganicchemistry.comlibretexts.org The stability and subsequent fate of this intermediate depend on the nature of the nucleophile and the reaction conditions.

The rate of nucleophilic addition is significantly influenced by the electronic environment of the carbonyl group. The presence of electron-withdrawing bromine atoms on the pyrrole (B145914) ring enhances the electrophilicity of the carbonyl carbons, making them more susceptible to nucleophilic attack. masterorganicchemistry.com

Reactivity of the Bromine Substituents in 3,4-Dibromo-1H-pyrrole-2,5-dione

The two bromine atoms attached to the pyrrole ring are not mere spectators; they actively participate in a variety of chemical reactions, offering pathways to further functionalize the molecule.

Halogen Exchange Reactions

Halogen exchange (Halex) reactions provide a valuable method for modifying the properties of 3,4-Dibromo-1H-pyrrole-2,5-dione. chempedia.info These reactions involve the nucleophilic displacement of a halogen atom by another. For instance, in the presence of a suitable fluoride (B91410) source, the bromine atoms can be exchanged for fluorine, a process that can be particularly useful in the synthesis of perfluorinated heteroaromatic compounds. chempedia.info The efficiency of such exchanges often depends on the solvent, with polar aprotic solvents like DMSO being effective. chempedia.info Studies on similar dihaloarenes have demonstrated that regioselective halogen-metal exchange can be achieved, offering a route to selectively functionalize one of the halogenated positions. organic-chemistry.org

Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira) at Brominated Positions

The bromine substituents on the pyrrole-2,5-dione core serve as excellent handles for palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. These reactions are powerful tools for creating more complex molecular architectures.

Suzuki Coupling: This reaction would involve the coupling of the dibromo compound with an organoboron reagent in the presence of a palladium catalyst and a base. This would allow for the introduction of aryl or vinyl groups at the brominated positions.

Heck Coupling: The Heck reaction would enable the formation of a new carbon-carbon bond by reacting the dibromo compound with an alkene in the presence of a palladium catalyst and a base.

Sonogashira Coupling: This reaction provides a route to synthesize alkynyl-substituted pyrrole-2,5-diones by coupling the dibromo starting material with a terminal alkyne, utilizing a palladium catalyst and a copper co-catalyst. Research on analogous dihalo compounds has shown that both halogen atoms can be substituted under Sonogashira conditions. nih.gov

Reactions with Thiol Groups and Cysteine Labeling Mechanisms

The unsaturated dibromo motif in 3,4-Dibromo-1H-pyrrole-2,5-dione makes it a reactive species towards thiol groups, such as those found in the amino acid cysteine. broadpharm.com This reactivity is the basis for its use in labeling cysteine residues in proteins. broadpharm.com The mechanism involves a covalent interaction where the thiol group acts as a nucleophile, attacking the electron-deficient carbon atoms of the pyrrole ring and displacing the bromine atoms. The presence of two leaving groups on the molecule allows for the potential to crosslink two thiol groups. broadpharm.com

Reactions at the Pyrrole Nitrogen Atom

The nitrogen atom within the pyrrole ring also possesses a degree of reactivity, primarily influenced by its electronic environment.

Electrophilic Substitution Reactions

While the pyrrole ring is generally susceptible to electrophilic substitution, the presence of the electron-withdrawing carbonyl groups and bromine atoms in 3,4-Dibromo-1H-pyrrole-2,5-dione deactivates the ring towards such reactions. In a typical pyrrole, electrophilic attack preferentially occurs at the C2 and C5 positions due to the formation of a more stable carbocation intermediate. onlineorganicchemistrytutor.comslideshare.netlibretexts.org However, in this highly substituted derivative, the electron density of the pyrrole ring is significantly diminished, making electrophilic attack on the ring carbons less favorable.

Reactions can, however, be directed to the nitrogen atom. For instance, the nitrogen can be alkylated or acylated. broadpharm.com N-substituted derivatives, such as N-phenyl-3,4-dibromo-1H-pyrrole-2,5-dione, are known compounds. nih.gov The synthesis of such derivatives often involves the reaction of the corresponding N-substituted maleimide (B117702) with bromine.

| Reaction Type | Reactant | Product | Key Features |

| Nucleophilic Addition | Nucleophile (e.g., R-OH, R-NH2) | Tetrahedral Intermediate | Attack at carbonyl carbons, rate enhanced by bromine atoms. |

| Halogen Exchange | Fluoride source | 3,4-Difluoro-1H-pyrrole-2,5-dione | Nucleophilic displacement of bromine. |

| Sonogashira Coupling | Terminal Alkyne | 3,4-Dialkynyl-1H-pyrrole-2,5-dione | Palladium-catalyzed C-C bond formation. |

| Reaction with Thiols | Cysteine | Cysteine-labeled pyrrole-dione | Covalent modification of thiol groups. |

| N-Substitution | Alkyl/Aryl Halide | N-Alkyl/Aryl-3,4-dibromo-1H-pyrrole-2,5-dione | Reaction at the pyrrole nitrogen. |

Formation of N-linked Conjugates

The nitrogen atom of the 3,4-dibromo-1H-pyrrole-2,5-dione ring can be functionalized to create N-substituted derivatives, which are widely used as bifunctional reagents. These N-linked conjugates often incorporate linkers or functional moieties for applications such as antibody-drug conjugates (ADCs) or imaging agents.

Several synthetic strategies are employed for the formation of these N-linked conjugates. A common method involves the condensation of an amine with dibromomaleic anhydride (B1165640), followed by cyclization to form the N-substituted imide ring. This is typically achieved by refluxing in acetic acid. rsc.org For more sensitive substrates, milder, room-temperature methods can be used, for example, by employing an N-methoxy carbonyl activated dibromomaleimide. rsc.org

Another versatile strategy involves pre-functionalizing the this compound with a linker that has a reactive handle, such as a carboxylic acid. This N-functionalized DBM can then be coupled to a target molecule. For instance, 3,4-dibromomaleimide-N-hexanoic acid has been coupled to amine-containing molecules like the chelator (NH₂)₂sar using the coupling agent N-ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline (EEDQ). acs.orgnih.gov This approach avoids harsh conditions, as the this compound group can be sensitive to heat. acs.org The use of a potent acylating agent like EEDQ is crucial because standard methods, such as using an N-hydroxysuccinimide (NHS) ester, can lead to competitive nucleophilic attack on the electron-deficient this compound ring itself, rather than the intended coupling. rsc.org

This reactivity is highlighted in the synthesis of trifunctional DBM reagents built on a lysine (B10760008) scaffold. In this process, the lysine side-chain amine is first acylated, followed by a one-pot deprotection and condensation with dibromomaleic acid to construct the N-linked pyrrole-2,5-dione ring system. ucl.ac.uk

Table 1: Synthetic Methods for N-linked Conjugates of 3,4-Dibromo-1H-pyrrole-2,5-dione

| Method | Description | Key Reagents | Conditions | Reference |

|---|---|---|---|---|

| Condensation/Cyclization | Reaction of a primary amine with dibromomaleic anhydride or diacid to form the maleanilic acid intermediate, followed by ring closure. | Dibromomaleic anhydride, primary amine, acetic acid | Reflux | rsc.org |

| Coupling Reaction | An N-functionalized DBM (e.g., with a carboxylic acid linker) is coupled to a target molecule containing a nucleophile (e.g., an amine). | DBM-linker-COOH, target-NH₂, EEDQ | Room temperature | rsc.orgnih.gov |

| Lysine Scaffold Approach | A lysine scaffold is used, where the side-chain amine is first functionalized, followed by condensation with dibromomaleic acid to form the DBM ring. | Boc-lysine, 4-pentynoic acid, dibromomaleic acid | Multi-step synthesis | ucl.ac.uk |

Ring-Opening and Rearrangement Reactions of the Pyrrole-2,5-dione Ring System

The pyrrole-2,5-dione ring of this compound and its conjugates can undergo ring-opening reactions, primarily through hydrolysis. This reaction is of particular importance for conjugates formed via the reaction of DBM with thiols, such as the cysteine residues in proteins.

When 3,4-dibromo-1H-pyrrole-2,5-dione reacts with two thiol groups, the bromine atoms are displaced to form a dithiomaleimide bridge. acs.org While this creates a covalent link, the resulting dithiomaleimide conjugate can be susceptible to retro-Michael reactions with other thiols present in biological media. acs.org To create a more robust and stable linkage, the dithiomaleimide ring is intentionally opened via hydrolysis. rsc.orgacs.org

This hydrolysis reaction occurs under mildly basic conditions (e.g., pH 8.0-8.5) and converts the imide into a maleamic acid. rsc.orgnih.gov The resulting ring-opened dithiomaleamic acid structure is no longer susceptible to thiol exchange reactions, effectively "locking" the conjugate and ensuring its stability. rsc.orgacs.org

Mechanistic investigations have revealed that the rate of this post-conjugation hydrolysis is significantly influenced by the nature of the substituent on the imide nitrogen. rsc.orgacs.org Electron-withdrawing groups attached to the nitrogen accelerate the rate of hydrolysis by increasing the electrophilicity of the imide carbonyls, making them more susceptible to nucleophilic attack by water or hydroxide (B78521) ions. rsc.orgacs.org This has led to the optimization of DBM-based reagents for bioconjugation, where linkers are designed to promote rapid hydrolysis after the initial conjugation step. rsc.org For example, conjugates with an N-aryl linker or a short glycine-derived (C-2) linker hydrolyze much faster than those with a longer alkyl (C-6) linker. rsc.orgresearchgate.net

The hydrolytic lability of the un-conjugated this compound reagent itself is also a critical factor. Studies have shown that N-methyl this compound has a hydrolytic half-life of just under 18 minutes at pH 7.4, which can be a competing side reaction during bioconjugation protocols. acs.orgucl.ac.uk This highlights a delicate balance: the reagent must be stable enough to react with the target molecule but designed to allow for rapid, controlled ring-opening after conjugation to ensure final product stability.

Table 2: Influence of N-Substituent on Hydrolysis of Maleimide Derivatives

| Derivative Type | N-Substituent | Reaction | Hydrolysis Half-Life (t½) | Conditions | Reference |

|---|---|---|---|---|---|

| DBM Reagent | N-methyl | Reagent Hydrolysis | 17.9 min | pH 7.4 | acs.orgucl.ac.uk |

| Dithiomaleimide Conjugate | C-6 Alkyne Linker | Post-Conjugation Hydrolysis | ~24 hours | pH 8.0 | rsc.orgresearchgate.net |

| Dithiomaleimide Conjugate | C-2 Alkyne Linker | Post-Conjugation Hydrolysis | < 1 hour | pH 8.5 | rsc.orgresearchgate.net |

| Dithiomaleimide Conjugate | Aryl-Alkyne Linker | Post-Conjugation Hydrolysis | < 1 hour | pH 8.5 | rsc.orgresearchgate.net |

While ring-opening via hydrolysis is a well-documented and utilized reaction pathway, other rearrangement reactions for the 3,4-dibromo-1H-pyrrole-2,5-dione ring system are not prominently described in the context of its typical applications. The chemistry is dominated by substitution at the bromine positions and the subsequent stabilization of the resulting conjugates through hydrolytic ring-opening.

Spectroscopic Characterization and Structural Elucidation of 3,4 Dibromo 1h Pyrrole 2,5 Dione and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by mapping the carbon and hydrogen framework.

The ¹H NMR spectrum of 3,4-Dibromo-1H-pyrrole-2,5-dione is characterized by its simplicity due to the molecule's symmetry. The two bromine atoms are attached to the C3 and C4 carbons of the pyrrole (B145914) ring, leaving only one type of proton, the N-H proton. The chemical shift of this proton is influenced by the electron-withdrawing effects of the adjacent carbonyl groups and bromine atoms.

In a deuterated solvent like DMSO-d₆, the N-H proton of amides typically appears as a broad singlet. nih.gov The exact chemical shift can vary depending on the solvent and concentration due to hydrogen bonding. For amides in DMSO, the N-H proton signal can be found in a wide range, often between 7.5 and 10.5 ppm. The electron-withdrawing nature of the two bromine atoms and two carbonyl groups in 3,4-Dibromo-1H-pyrrole-2,5-dione would likely shift this proton's resonance downfield, to the higher end of this range.

For comparison, the olefinic protons in the parent maleimide (B117702) molecule appear at approximately 6.88 ppm in D₂O. researchgate.net The substitution of these protons with bromine atoms in 3,4-Dibromo-1H-pyrrole-2,5-dione eliminates these signals and significantly influences the electronic environment of the remaining N-H proton.

| Proton Type | Typical Chemical Shift (ppm) | Influencing Factors |

| N-H (Amide) | 7.5 - 10.5 (in DMSO) nih.gov | Electron-withdrawing groups (carbonyls, bromines), solvent, concentration, hydrogen bonding. |

| Olefinic (in Maleimide) | ~6.88 (in D₂O) researchgate.net | Replaced by bromine in 3,4-Dibromo-1H-pyrrole-2,5-dione. |

Table 1: Typical ¹H NMR Chemical Shifts for Protons in Maleimide and Related Structures.

The ¹³C NMR spectrum of 3,4-Dibromo-1H-pyrrole-2,5-dione is also relatively simple, expected to show two distinct signals corresponding to the two types of carbon atoms in the molecule: the carbonyl carbons (C=O) and the bromine-substituted carbons (C-Br).

The carbonyl carbons are highly deshielded and typically resonate in the downfield region of the spectrum, generally between 160 and 180 ppm. In similar structures, these peaks can be found around 170 ppm.

The carbons bonded to bromine (C3 and C4) will also be deshielded due to the electronegativity of the bromine atoms. Their chemical shifts are expected in the range of 126-136 ppm. This is a significant downfield shift compared to the olefinic carbons in unsubstituted maleimide, which appear around 134 ppm.

| Carbon Type | Typical Chemical Shift (ppm) | Influencing Factors |

| Carbonyl (C=O) | 160 - 180 | Electronic environment, conjugation. |

| Brominated Carbon (C-Br) | 126 - 136 | Electronegativity of bromine. |

Table 2: Expected ¹³C NMR Chemical Shifts for 3,4-Dibromo-1H-pyrrole-2,5-dione.

While the one-dimensional NMR spectra of 3,4-Dibromo-1H-pyrrole-2,5-dione are straightforward, 2D NMR techniques become indispensable for the structural elucidation of its more complex derivatives.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton couplings through bonds (typically 2-3 bonds). libretexts.org For a derivative of 3,4-Dibromo-1H-pyrrole-2,5-dione with substituents on the nitrogen atom, COSY would be crucial for establishing the connectivity of protons within that substituent.

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence) : These techniques correlate directly bonded protons and carbons. youtube.comyoutube.com This is essential for unambiguously assigning the proton and carbon signals of a substituent on the nitrogen atom.

NOESY (Nuclear Overhauser Effect Spectroscopy) : This technique identifies protons that are close in space, regardless of whether they are connected through bonds. researchgate.net For N-substituted derivatives, NOESY can provide information about the conformation and stereochemistry of the substituent relative to the pyrrole-2,5-dione ring.

Infrared (IR) Spectroscopy Vibrational Analysis

IR spectroscopy provides valuable information about the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

The two carbonyl groups in the 3,4-Dibromo-1H-pyrrole-2,5-dione ring will give rise to strong absorption bands in the IR spectrum. For cyclic imides, two carbonyl stretching bands are typically observed due to symmetric and asymmetric stretching modes. These bands are generally found in the region of 1700-1800 cm⁻¹. For dibromomaleimide, a characteristic peak is observed around 1725 cm⁻¹. Conjugation and ring strain can influence the exact position of these bands.

The N-H group in 3,4-Dibromo-1H-pyrrole-2,5-dione also has characteristic vibrational modes.

N-H Stretching : A sharp to moderately broad absorption band corresponding to the N-H stretching vibration is expected in the region of 3200-3400 cm⁻¹. researchgate.net The broadening of this peak can be attributed to hydrogen bonding in the solid state or in concentrated solutions. In pyrrole and its derivatives, this stretching vibration is a prominent feature. researchgate.net

N-H Bending : The N-H bending vibration typically appears in the region of 1550-1620 cm⁻¹. rsc.org However, this can sometimes be obscured by other absorptions in the fingerprint region of the spectrum.

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

| Carbonyl (C=O) Stretch | ~1725 | Strong |

| N-H Stretch | 3200 - 3400 researchgate.net | Medium to Strong, can be broad |

| N-H Bend | 1550 - 1620 rsc.org | Medium |

Table 3: Characteristic IR Absorption Frequencies for 3,4-Dibromo-1H-pyrrole-2,5-dione.

Mass Spectrometry (MS) Fragmentation Patterns

Mass spectrometry is a pivotal tool for elucidating the structure of 3,4-Dibromo-1H-pyrrole-2,5-dione by analyzing the mass-to-charge ratio of the molecule and its fragments. The presence of two bromine atoms, with their characteristic isotopic distribution (79Br and 81Br in approximately 1:1 ratio), results in distinctive isotopic patterns for the molecular ion and any bromine-containing fragments, aiding in their identification.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar molecules, often generating protonated molecules [M+H]+ or adducts with other cations (e.g., [M+Na]+). nih.gov For 3,4-Dibromo-1H-pyrrole-2,5-dione, protonation is expected to occur on one of the carbonyl oxygens or the nitrogen atom.

In positive-ion mode ESI-MS/MS studies, the fragmentation of the protonated molecular ion of this compound derivatives would likely proceed through characteristic pathways. These include the neutral loss of carbon monoxide (CO) or the elimination of a bromine radical (Br•), followed by further fragmentation. The stability of the resulting ions often dictates the primary fragmentation pathways observed. uvic.ca The use of ESI-MS has been highlighted in the context of conjugating dibromomaleimides to proteins, where it is used to confirm the mass of the resulting bioconjugate. acs.orgnih.govrsc.org

Electron Impact Ionization Mass Spectrometry (EI-MS)

Electron Impact (EI) ionization is a hard ionization technique that results in extensive fragmentation, providing a detailed "fingerprint" of the molecule's structure. slideshare.net The EI mass spectrum of the parent compound, 1H-pyrrole-2,5-dione (maleimide), shows a prominent molecular ion peak and key fragments from the loss of H•, CO, and HCN. nist.gov

For 3,4-Dibromo-1H-pyrrole-2,5-dione, the molecular ion peak [C₄HBr₂NO₂]+• would appear as a characteristic triplet pattern due to the two bromine isotopes. Common fragmentation pathways under EI-MS are predicted to include:

Loss of a Bromine Atom: The cleavage of a C-Br bond is a common initial fragmentation step for halogenated compounds, leading to a [M-Br]+ ion. libretexts.org This fragment would still show the isotopic signature of one bromine atom.

Loss of Carbon Monoxide: Following the initial loss of bromine, the resulting ion can lose a molecule of carbon monoxide (CO) to form a stable acylium ion. libretexts.org

Ring Cleavage: Fragmentation of the pyrrole ring can lead to the loss of small molecules like hydrogen cyanide (HCN).

A plausible fragmentation sequence would start with the loss of a bromine atom, followed by the sequential loss of two CO molecules and HCN.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of the elemental composition of the parent molecule and its fragments. nih.gov This technique is crucial for distinguishing between isobaric species—ions that have the same nominal mass but different elemental formulas. For 3,4-Dibromo-1H-pyrrole-2,5-dione, with a monoisotopic mass of 252.8485 g/mol , HRMS can confirm its elemental composition (C₄HBr₂NO₂) with high precision. nih.govnih.gov This capability is vital for confirming the identity of novel synthesized derivatives and for studying the products of its reactions, such as those with proteins. acs.orgrsc.org

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to the promotion of electrons from the ground state to higher energy orbitals. The chromophore in 3,4-Dibromo-1H-pyrrole-2,5-dione is the α,β-unsaturated dicarbonyl system within the five-membered ring.

The parent compound, 1H-pyrrole-2,5-dione (maleimide), exhibits a UV absorption maximum around 220-230 nm. nist.gov This absorption is primarily due to the π → π* electronic transition of the conjugated system. A weaker absorption, corresponding to the n → π* transition of the carbonyl groups, is often observed at longer wavelengths (around 300 nm) but may be obscured.

The introduction of two bromine atoms onto the double bond is expected to influence the electronic transitions. Bromine atoms act as auxochromes, and their electron-donating lone pairs can interact with the π-system of the chromophore. This interaction typically leads to a bathochromic shift (red shift) of the π → π* transition to a longer wavelength compared to the unsubstituted maleimide. The electron-withdrawing inductive effect of the bromine atoms also plays a role in modulating the energy of the molecular orbitals.

X-ray Crystallography and Solid-State Structural Analysis

X-ray crystallography provides definitive information about the three-dimensional structure of a molecule in the solid state, including precise bond lengths, bond angles, and intermolecular interactions. While a specific crystal structure for 3,4-Dibromo-1H-pyrrole-2,5-dione is not detailed in the searched literature, extensive data exists for closely related pyrrole-2,5-dione derivatives, which allows for a reliable characterization of its core geometry.

The 1H-pyrrole-2,5-dione ring system is generally found to be nearly planar. researchgate.net Steric hindrance between bulky substituents can cause slight distortions from planarity. In the case of 3,4-Dibromo-1H-pyrrole-2,5-dione, the large bromine atoms would be the primary source of any such distortions and would significantly influence the crystal packing arrangement.

Bond Lengths and Angles

Based on crystallographic data from related substituted 1H-pyrrole-2,5-dione compounds, the expected bond lengths and angles for the central ring of 3,4-Dibromo-1H-pyrrole-2,5-dione can be reliably estimated. researchgate.netrsc.orgpsu.edu The C=C double bond is part of a conjugated system with the two carbonyl groups, which influences its length. The C-N and C=O bond lengths are typical for imide functionalities.

Table 1: Representative Bond Lengths and Angles for the 1H-Pyrrole-2,5-dione Ring System (based on related structures)

| Bond Lengths (Å) | Bond Angles (°) | ||

|---|---|---|---|

| Bond | Typical Length | Angle | Typical Value |

| C=C | 1.34 - 1.36 | C-N-C | 111 - 113 |

| C-C | 1.48 - 1.51 | N-C=O | 123 - 126 |

| C-N | 1.38 - 1.41 | C-C=O | 106 - 108 |

| C=O | 1.20 - 1.22 | C-C=C | 108 - 110 |

| C-Br | ~1.85 - 1.90 | Br-C=C | ~125 - 128 |

Intermolecular Interactions and Crystal Packing

The solid-state structure and crystal packing of 3,4-Dibromo-1H-pyrrole-2,5-dione and its derivatives are governed by a combination of intermolecular forces. The presence of the N-H group in the parent molecule allows for the formation of strong hydrogen bonds, which are primary determinants of the crystal lattice. solubilityofthings.com

In addition to hydrogen bonding, the bromine substituents introduce the possibility of halogen bonding. This is a non-covalent interaction where the electropositive region on the bromine atom (the σ-hole) interacts with a nucleophilic site, such as the carbonyl oxygen atoms of a neighboring molecule. These Br···O interactions can play a crucial role in directing the crystal packing arrangement.

Furthermore, the planar, electron-deficient pyrrole-2,5-dione ring can participate in π-π stacking interactions. solubilityofthings.com These interactions are common in aromatic and planar systems and contribute to the stabilization of the crystal structure.

A study of the crystal structure of a related compound, 3,4-diethyl-2,5-dihydro-1H-pyrrole-2,5-dione, provides valuable insights. nih.gov In its crystal lattice, the molecules organize into hydrogen-bonded tapes. These tapes then assemble into a more complex, layered structure. The study noted that for this class of maleimide derivatives, an increase in molecular complexity correlates with a stepwise evolution in morphological complexity in the crystal structure. nih.gov It is plausible that 3,4-Dibromo-1H-pyrrole-2,5-dione would exhibit similar hydrogen-bonded motifs, further stabilized and modulated by halogen bonds and π-π stacking, leading to a dense and stable crystalline solid.

For N-substituted derivatives, the nature of the substituent significantly influences the packing. For instance, an N-phenyl group could lead to offset π-π stacking between the phenyl and pyrrole rings of adjacent molecules, while the absence of the N-H donor group precludes the formation of the hydrogen-bonded tapes seen in the unsubstituted analog.

Table 2: Physical Properties of 3,4-dibromo-1-methylpyrrole-2,5-dione

| Property | Value |

|---|---|

| Appearance | Yellow to light brown crystalline solid |

| Molecular Weight | 299.89 g/mol |

| Density | 2.3891 g/cm³ |

| Melting Point | 130.60 °C |

| Boiling Point | 244.00 °C |

Data sourced from Solubility of Things. solubilityofthings.com

Computational Chemistry and Theoretical Studies of 3,4 Dibromo 1h Pyrrole 2,5 Dione

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to predict the molecular properties of compounds like 3,4-Dibromo-1H-pyrrole-2,5-dione.

Table 1: Predicted Geometric Parameters of a Pyrrole-2,5-dione Ring System (Illustrative)

| Parameter | Predicted Value (Å or °) |

|---|---|

| C=C Bond Length | ~1.35 Å |

| C-C Bond Length | ~1.50 Å |

| C=O Bond Length | ~1.22 Å |

| C-N Bond Length | ~1.40 Å |

| C-Br Bond Length | ~1.85 Å |

| C-C-C Bond Angle | ~108° |

| O=C-C Bond Angle | ~126° |

| C-N-C Bond Angle | ~110° |

Note: These are approximate values based on related structures and are for illustrative purposes.

The electronic structure analysis reveals a molecule with significant electrophilic character, primarily due to the electron-withdrawing effects of the two bromine atoms and the two carbonyl groups. This high degree of electrophilicity makes the carbon-carbon double bond susceptible to nucleophilic attack, a key feature in its reactivity, particularly with thiol groups in proteins.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in determining the chemical reactivity of a molecule. The energy of the HOMO is related to the ability to donate an electron, while the energy of the LUMO is related to the ability to accept an electron. The HOMO-LUMO energy gap is an important parameter for assessing molecular stability and reactivity. biomedres.us A small HOMO-LUMO gap generally indicates higher reactivity. biomedres.us

For 3,4-Dibromo-1H-pyrrole-2,5-dione, the HOMO is expected to be localized on the bromine atoms and the C=C double bond, while the LUMO is likely centered on the carbonyl carbons and the C=C double bond. The electron-withdrawing nature of the bromine and oxygen atoms would lower the energy of both the HOMO and LUMO compared to the parent pyrrole (B145914) molecule. The precise energy values would require specific DFT calculations.

Table 2: Illustrative Frontier Molecular Orbital Energies

| Molecular Orbital | Energy (eV) - Illustrative |

|---|---|

| HOMO | -7.0 to -6.5 |

| LUMO | -2.5 to -2.0 |

| HOMO-LUMO Gap | 4.5 to 4.0 |

Note: These are estimated energy ranges for illustrative purposes based on similar compounds.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution in a molecule and for predicting its reactive sites for electrophilic and nucleophilic attack. The MEP map of 3,4-Dibromo-1H-pyrrole-2,5-dione would show regions of negative potential (typically colored in shades of red and yellow) and positive potential (colored in shades of blue).

The electronegative oxygen atoms of the carbonyl groups would be surrounded by regions of high negative potential, indicating their susceptibility to electrophilic attack. Conversely, the area around the hydrogen atom attached to the nitrogen would exhibit a positive potential. The carbon atoms of the C=C double bond, being electron-deficient due to the attached bromine and carbonyl groups, would be expected to have a relatively positive potential, making them prime targets for nucleophilic attack. This is consistent with the known reactivity of dibromomaleimides with nucleophiles like thiols. broadpharm.com

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecular system, offering insights into conformational changes and intermolecular interactions.

Due to the cyclic and relatively rigid nature of the pyrrole-2,5-dione ring, 3,4-Dibromo-1H-pyrrole-2,5-dione is expected to have limited conformational flexibility. The primary source of flexibility would be the out-of-plane movement of the N-H proton. For N-substituted derivatives, the conformation of the substituent would be a key area of study. MD simulations could be used to explore the minor fluctuations and vibrational modes of the ring to understand its dynamic stability. Studies on similar 1H-pyrrole-2,5-dione derivatives have shown that the ring system is essentially planar with slight distortions. nih.gov

The high reactivity of the dibromo-maleimide moiety towards thiol groups makes 3,4-Dibromo-1H-pyrrole-2,5-dione a valuable tool for bioconjugation, particularly for labeling cysteine residues in proteins. broadpharm.comnih.gov MD simulations can be employed to model the interaction of this compound with proteins at an atomic level.

Such simulations would typically involve placing the 3,4-Dibromo-1H-pyrrole-2,5-dione molecule near the binding site of a protein containing a cysteine residue. The simulation would then track the trajectory of the molecules over time, allowing for the observation of the binding process, including the formation of a covalent bond between the maleimide (B117702) and the thiol group of the cysteine. These simulations can provide valuable information on the stability of the resulting conjugate, the orientation of the small molecule within the binding pocket, and the conformational changes in the protein upon binding. This information is critical for the design of more effective and specific protein labeling agents and for understanding the mechanism of action of drugs that utilize this chemical scaffold.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling represents a important area of computational chemistry focused on creating mathematical models to predict the biological activity of chemical compounds based on their molecular structures. For 3,4-Dibromo-1H-pyrrole-2,5-dione and its analogs, QSAR studies are instrumental in understanding how chemical modifications influence their therapeutic effects and in guiding the synthesis of more potent and selective agents.

Prediction of Biological Activities

The compound 3,4-Dibromo-1H-pyrrole-2,5-dione has been identified as possessing both antifungal and cytotoxic properties. researchgate.net Furthermore, it has been noted for its inhibitory effects on the AcrAB-TolC bacterial efflux pump, a mechanism that bacteria use to resist antibiotics. sci-hub.se

QSAR models are developed to quantitatively correlate variations in the molecular structure of a series of compounds with changes in their measured biological activity. This is achieved by calculating a range of molecular descriptors for each compound, which are numerical representations of its physicochemical, steric, and electronic properties. Statistical methods, such as multiple linear regression (MLR), are then employed to build a model that links these descriptors to the observed activity. nih.govnih.gov

For instance, in a study involving chalcone (B49325) derivatives synthesized from a 1-(4-acetylphenyl)-3,4-dibromo-1H-pyrrole-2,5-dione precursor, QSAR analysis was performed. This analysis correlated several physicochemical parameters of the synthesized chalcones with their cytotoxic activity, expressed as IC50 values. The resulting correlations are vital for predicting the potency of new, unsynthesized derivatives and for understanding the structural requirements for cytotoxicity. researchgate.net

Table 1: Predicted/Observed Biological Activities for 3,4-Dibromo-1H-pyrrole-2,5-dione and its Derivatives

| Compound Class | Predicted/Observed Biological Activity | Relevant Research Finding |

|---|---|---|

| 3,4-Dibromo-1H-pyrrole-2,5-dione | Antifungal, Cytotoxic | Identified as an antifungal and cytotoxic agent. researchgate.net |

| 3,4-Dibromo-1H-pyrrole-2,5-dione | Bacterial Efflux Pump Inhibition | Shows effective inhibitory effect on the AcrAB-TolC efflux pump. sci-hub.se |

| Chalcone-based Maleimides | Cytotoxic | QSAR studies correlated physicochemical parameters with IC50 values against cancer cell lines. researchgate.net |

| Indolylmaleimide Derivatives | Anti-leishmanial | In silico studies supported experimental results, showing significant protein-ligand interactions with leishmanial topoisomerase 1B. nih.gov |

This table is interactive. Click on the headers to sort the data.

Design of Novel Derivatives with Enhanced Efficacy

A primary application of QSAR and other computational methods is the rational design of new chemical entities with improved biological profiles. By understanding which structural features are crucial for activity, chemists can strategically modify a lead compound like 3,4-Dibromo-1H-pyrrole-2,5-dione to enhance its efficacy, selectivity, or pharmacokinetic properties. researchgate.net

Computer-aided design plays a significant role in this process. For example, derivatives of 3,4-Dibromo-1H-pyrrole-2,5-dione have been used as a scaffold in the design and synthesis of novel antiviral compounds. cardiff.ac.uk In such studies, computational docking can predict how different derivatives will bind to a biological target, and QSAR models can forecast their activity before they are synthesized, saving time and resources.

Several research efforts have utilized 3,4-Dibromo-1H-pyrrole-2,5-dione as a starting material to generate novel compounds with specific therapeutic targets:

Anti-leishmanial Agents: In one study, 3,4-Dibromo-1H-pyrrole-2,5-dione was converted into a series of 3-amino-4-indolylmaleimide derivatives. The goal was to inhibit leishmanial topoisomerase 1B, an essential enzyme for the Leishmania parasite. In silico modeling confirmed a strong binding affinity of the designed compounds with the target enzyme, corroborating the experimental findings. nih.gov

Cytotoxic Agents: Researchers have synthesized a series of 1-(4-((E)-3-arylacryloyl)phenyl)-1H-pyrrole-2,5-diones (chalcone-based maleimides) and evaluated their cytotoxic potential. The associated QSAR studies provided crucial insights that will guide the future development of this class of compounds to amplify their anticancer effects. researchgate.net

The development process often involves establishing a Structure-Activity Relationship (SAR) based on initial biological screening. For example, after synthesizing a series of indolylmaleimide derivatives, a SAR was established based on their IC50 values against L. donovani promastigotes, revealing how different amine substituents influenced the anti-leishmanial activity. nih.gov This information, often combined with computational predictions, forms a feedback loop for designing the next generation of more effective molecules.

Table 2: Examples of Designed Derivatives from 3,4-Dibromo-1H-pyrrole-2,5-dione

| Starting Material | Derivative Class | Therapeutic Goal | Design Strategy |

|---|---|---|---|

| 3,4-Dibromo-1H-pyrrole-2,5-dione | Indolylmaleimides | Anti-leishmanial | Synthesis of derivatives to inhibit leishmanial topoisomerase 1B, supported by in silico protein-ligand interaction studies. nih.gov |

| 3,4-Dibromo-1H-pyrrole-2,5-dione | Benzimidazole and Diphenyl-imidazole derivatives | Antiviral | Computer-aided design to validate the scaffold, predicting hydrogen bond interactions with the target enzyme. cardiff.ac.uk |

This table is interactive. Click on the headers to sort the data.

Advanced Applications of 3,4 Dibromo 1h Pyrrole 2,5 Dione and Its Derivatives

Medicinal Chemistry and Pharmaceutical Research

The core structure of 3,4-dibromo-1H-pyrrole-2,5-dione serves as a foundational building block for the development of novel therapeutic agents. The bromine atoms can be readily displaced by various nucleophiles, and the nitrogen of the pyrrole (B145914) ring can be substituted, allowing for the creation of extensive libraries of derivatives with a wide range of pharmacological activities.

Antimicrobial Activity

Derivatives of 3,4-dibromo-1H-pyrrole-2,5-dione have demonstrated notable efficacy against a spectrum of microbial pathogens, including bacteria, fungi, and mycobacteria. The antimicrobial action is often attributed to the ability of these compounds to interact with and disrupt essential cellular processes in microorganisms.

The antibacterial potential of pyrrole-2,5-dione derivatives has been an area of active investigation. The presence of halogen substituents on the pyrrole ring is often crucial for their antibacterial action. Research has shown that these compounds can be effective against both Gram-positive and Gram-negative bacteria.

For instance, a closely related compound, 3-bromo-1H-pyrrole-2,5-dione, has shown inhibitory activity against several pathogenic bacterial strains. medchemexpress.com Studies on N-substituted maleimides have also revealed significant antibacterial properties. For example, N-phenyl and N-halophenyl maleimides have been shown to inhibit the growth of bacteria such as Bacillus subtilis and Escherichia coli. The introduction of different substituents on the nitrogen atom allows for the fine-tuning of antibacterial potency.

Table 1: Antibacterial Activity of 3-Bromo-1H-pyrrole-2,5-dione

| Bacterium | Strain | MIC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | ATCC 25923 | 32 |

| Escherichia coli | ATCC 25922 | 32 |

| Pseudomonas aeruginosa | ATCC 27853 | 64 |

Data sourced from MedchemExpress. medchemexpress.com

Furthermore, the synthesis of 3,4-disubstituted pyrrolediones derived from 3,4-dibromo-2,5-dihydro-1H-2,5-pyrroledione has yielded compounds with strong activity against methicillin- and ciprofloxacin-resistant Staphylococcus aureus. nih.gov This highlights the potential of this chemical scaffold in combating antibiotic-resistant bacterial infections. The dihalogenation on the pyrrole heterocycle is considered an important structural feature for intense antibacterial activity. nih.gov

The antifungal properties of pyrrole-2,5-dione derivatives have also been explored, with several compounds demonstrating promising activity against various fungal pathogens. N-substituted maleimides, for example, have been reported to possess antifungal properties. researchgate.net

Studies on N-substituted 1-[(aryl)(4-aryl-1H-pyrrol-3-yl)methyl]-1H-imidazole derivatives have demonstrated potent anti-Candida activity. nih.gov For instance, one of the most potent compounds in a tested series exhibited a minimum inhibitory concentration (MIC90) of 0.032 µg/mL against Candida albicans, proving to be significantly more potent than several reference drugs. nih.gov While this is a more complex derivative, it underscores the potential of the pyrrole core in the development of new antifungal agents. N-substituted phthalimides, which share the imide functional group, have also shown efficacy against Candida species. frontiersin.org

Table 2: Antifungal Activity of a Potent N-substituted Pyrrole Derivative

| Fungal Strain | Compound | MIC90 (µg/mL) |

|---|---|---|

| Candida albicans (12 strains) | 1d (an N-substituted 1-[(aryl)(4-aryl-1H-pyrrol-3-yl)methyl]-1H-imidazole) | 0.032 |

Data sourced from PubMed. nih.gov

The search for new antitubercular agents is a critical area of research, and pyrrole derivatives have emerged as a promising class of compounds. Various substituted pyrroles have been synthesized and evaluated for their activity against Mycobacterium tuberculosis.

While specific data on 3,4-dibromo-1H-pyrrole-2,5-dione is limited, studies on related structures are informative. For example, a series of pyrrole-2-carboxylate derivatives were evaluated for their activity against Mycobacterium tuberculosis H37Rv, with one compound showing a minimum inhibitory concentration (MIC) of 0.7 µg/mL. nih.gov Another study on furan-based derivatives, which share some structural similarities, identified a compound with a MIC of 125 µM against Mycobacterium bovis BCG. nih.gov These findings suggest that the pyrrole and related five-membered heterocyclic scaffolds are worthy of further investigation in the development of novel antituberculosis drugs.

Table 3: Antitubercular Activity of Selected Pyrrole and Furan Derivatives

| Compound Type | Target Organism | MIC |

|---|---|---|

| Ethyl-4-{[-(1-(2-(4-nitrobenzoyl)hydrazono)ethyl]}-3,5-dimethyl-1H-pyrrole-2-carboxylate | Mycobacterium tuberculosis H37Rv | 0.7 µg/mL |

| 5-(3-cyano-5-(trifluoromethyl)phenyl)furan-2-carboxylic acid | Mycobacterium bovis BCG | 125 µM |

Anticancer and Antiproliferative Properties

The development of novel anticancer agents is a cornerstone of medicinal chemistry, and derivatives of 3,4-dibromo-1H-pyrrole-2,5-dione have shown significant promise in this area. The ability to introduce a wide range of substituents has led to the discovery of compounds with potent cytotoxic effects against various cancer cell lines.

Research has demonstrated that modifications of the 3,4-dibromo-1H-pyrrole-2,5-dione core can lead to compounds with significant antiproliferative activity. For example, a series of 4-amino-3-chloro-1H-pyrrole-2,5-dione derivatives, synthesized from 3,4-dichloro-1H-pyrrole-2,5-diones, were designed as potential tyrosine kinase inhibitors. One of these derivatives, 3-chloro-1-(4-chlorobenzyl)-4-((3-(trifluoromethyl)phenyl)amino)-1H-pyrrole-2,5-dione, demonstrated potent inhibition of colon cancer cell lines. nih.gov

Table 4: Cytotoxic Activity of a 4-Amino-3-chloro-1H-pyrrole-2,5-dione Derivative

| Cancer Cell Line | Cell Line Type | GI50 |

|---|---|---|

| HCT-116 | Colon Cancer | ~1.0–1.6 × 10⁻⁸ M |

| SW-620 | Colon Cancer | ~1.0–1.6 × 10⁻⁸ M |

| Colo-205 | Colon Cancer | ~1.0–1.6 × 10⁻⁸ M |

Data sourced from PMC. nih.gov

These findings indicate that the pyrrole-2,5-dione scaffold is a valuable starting point for the design of targeted anticancer drugs. The ability of these compounds to be modified to interact with specific biological targets, such as growth factor receptors, underscores their potential in oncology research. nih.gov

Enzyme Inhibition (e.g., Topoisomerase-I, Kinases)

Derivatives of 3,4-dibromo-1H-pyrrole-2,5-dione have emerged as potent inhibitors of various enzymes crucial for cell proliferation and survival, including topoisomerases and kinases.

Topoisomerase-I Inhibition: DNA topoisomerases are essential enzymes that regulate the topology of DNA during replication, transcription, and recombination. nih.gov Topoisomerase I (Top1) in particular is a validated target for anticancer drugs. nih.gov Research has shown that certain 4,5-dibromo-N-phenyl-1H-pyrrole-2-carboxamide hybrids, which share a dibrominated pyrrole core, are effective inhibitors of bacterial DNA gyrase, a type II topoisomerase. nih.govresearchgate.net Specifically, compounds 11b and 17b from a synthesized series demonstrated significant inhibitory activity against E. coli DNA gyrase, with IC50 values of 0.28 µM and 0.43 µM, respectively. researchgate.net This line of research suggests the potential for developing 3,4-dibromo-1H-pyrrole-2,5-dione derivatives as inhibitors of human topoisomerases for cancer therapy. nih.govnih.gov

Kinase Inhibition: Protein kinases play a pivotal role in signal transduction pathways that control cell growth, differentiation, and apoptosis. Dysregulation of kinase activity is a hallmark of many diseases, including cancer. Several studies have highlighted the potential of pyrrole derivatives as kinase inhibitors. For instance, a series of 2,3,4-substituted 5,5-dimethyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazoles were synthesized and found to be potent inhibitors of ALK5 kinase, with some compounds exhibiting submicromolar IC50 values. nih.gov Another study on novel pyrrole derivatives demonstrated their inhibitory activity against a panel of 25 different kinases, including VEGFR-2 and EGFR. rsc.org Furthermore, certain 1H-pyrrole derivatives have been designed as potent inhibitors of CDK2/Cyclin A1, DYRK3, and GSK3 alpha kinases. nih.gov The inhibitory potential of these related pyrrole structures underscores the promise of 3,4-dibromo-1H-pyrrole-2,5-dione as a scaffold for designing novel and selective kinase inhibitors.

Table 1: Kinase Inhibition by Pyrrole Derivatives

| Compound/Derivative Class | Target Kinase(s) | Key Findings |

|---|---|---|

| 2,3,4-substituted 5,5-dimethyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazoles | ALK5 | Submicromolar IC50 values. nih.gov |

| Novel 3-heteroaryl-pyrroles | VEGFR-2, EGFR, CHK1 | Good inhibitors of VEGFR-2 and EGFR with low micromolar IC50 values; more potent against CHK1 with submicromolar IC50 values. rsc.org |

| 1H-pyrrole derivatives (e.g., compound 8b) | CDK2/Cyclin A1, DYRK3, GSK3 alpha | Potent inhibition with 10-23% activity compared to imatinib (B729) (1-10%). nih.gov |

| 4,5-dihydro-1H- mdpi.comnih.govdithiolo[3,4-c]quinoline-1-thione derivatives | JAK3, NPM1-ALK, cRAF | Significant inhibition with IC50 values in the submicromolar to low micromolar range. mdpi.com |

Interaction with Growth Factor Receptors (EGFR, VEGFR2)

Growth factor receptors, such as the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VEGFR2), are key players in cancer development and progression. Targeting these receptors is a well-established strategy in cancer therapy.

Research has shown that novel pyrrole derivatives can act as potent inhibitors of both EGFR and VEGFR-2. rsc.org A study focused on the design and synthesis of new 1H-pyrrole, pyrrolo[3,2-d]pyrimidine, and pyrrolo[3,2-e] mdpi.comnih.govdiazepine derivatives revealed their potential as EGFR inhibitors. nih.gov The design of these compounds incorporated the essential pharmacophoric features required for maximal affinity against the ATP binding site of EGFR. nih.gov This suggests that the 3,4-dibromo-1H-pyrrole-2,5-dione scaffold could be a valuable starting point for developing new EGFR and VEGFR2 inhibitors.

Anti-inflammatory Activities

Derivatives of 1H-pyrrole-2,5-dione have demonstrated significant anti-inflammatory properties through various mechanisms, including the inhibition of pro-inflammatory cytokines and the modulation of cyclooxygenase enzymes. mdpi.comnih.gov

Pro-inflammatory cytokines like Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α) are key mediators of the inflammatory response. Elevated levels of these cytokines are associated with a range of inflammatory diseases.

A study on 3,4-dimethyl-1H-pyrrole-2,5-dione derivatives demonstrated their ability to inhibit the production of IL-6 and TNF-α in stimulated human peripheral blood mononuclear cells (PBMCs). mdpi.comnih.gov One of the most promising compounds, derivative 2a, showed the strongest inhibition of pro-inflammatory cytokine production. mdpi.com Similarly, a series of 1H-pyrrole-2,5-dione derivatives were synthesized and evaluated for their ability to suppress inflammatory responses, with one compound, in particular, showing a reduction in the secretion of TNF-α. nih.gov Other research has also highlighted the potential of various heterocyclic compounds containing pyrrole or related indole (B1671886) structures to reduce the release of TNF-α and IL-1β. nih.gov Furthermore, small molecule inhibitors targeting the IL-6/STAT3 pathway have been developed from 2,5-diaminobenzoxazole (B1605387) derivatives, with some compounds showing significant inhibitory activity on IL-6. researchgate.netnih.gov

Cyclooxygenase (COX) enzymes, particularly COX-2, are critical in the synthesis of prostaglandins, which are key mediators of inflammation and pain. nih.govnih.gov Selective inhibition of COX-2 is a major goal in the development of anti-inflammatory drugs to minimize the gastrointestinal side effects associated with non-selective COX inhibitors. nih.gov

Derivatives of 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones have been shown to inhibit both COX-1 and COX-2. nih.gov Molecular docking studies have helped to elucidate the interactions between these compounds and the active sites of the COX enzymes. nih.gov The pyrrole ring is a feature of several well-known non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov Research on chrysin (B1683763) derivatives has also shown selective inhibition of COX-2 over COX-1, with three-dimensional modeling suggesting a good fit into the binding pocket of COX-2. nih.gov

Table 2: Anti-inflammatory Activity of Pyrrole Derivatives

| Compound/Derivative Class | Target | Key Findings |

|---|---|---|

| 3,4-dimethyl-1H-pyrrole-2,5-dione derivatives | IL-6, TNF-α | Significant inhibition of pro-inflammatory cytokine production in PBMCs. mdpi.comnih.gov |

| 1H-pyrrole-2,5-dione derivatives | TNF-α | Reduced secretion of TNF-α. nih.gov |

| 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones | COX-1, COX-2 | Potential inhibition of both COX-1 and COX-2. nih.gov |

| Chrysin derivatives | COX-2 | Strong and selective inhibition of COX-2 over COX-1. nih.gov |

Antiviral Applications

The pyrrole scaffold is present in a number of compounds with demonstrated antiviral activity. mdpi.com Research into pyrrolo[2,3-d]pyrimidine derivatives has shown their effectiveness against a range of viruses, including human cytomegalovirus (HCMV) and herpes simplex virus type 1 (HSV-1). nih.gov Specifically, 4-amino-5-halogenated derivatives exhibited significant antiviral activity. nih.gov Another study evaluated the antiviral activity of 1-[4-(5-phenyl-4,5-dihydro-1H-pyrazole&]-3-yl)-phenyl]-pyrrole-2,5-dione derivatives against a panel of viruses. researchgate.net These findings suggest that the 3,4-dibromo-1H-pyrrole-2,5-dione core could be a valuable component in the design of new antiviral agents.

Cholesterol Absorption Inhibition

Derivatives of 1H-pyrrole-2,5-dione have been identified as inhibitors of cholesterol absorption. mdpi.com This activity is significant as excess lipid accumulation is a key factor in the development of atherosclerosis. nih.gov A study focused on the synthesis and evaluation of a series of 1H-pyrrole-2,5-dione derivatives as cholesterol absorption inhibitors found that one of the most active compounds exhibited stronger in vitro cholesterol absorption activity than the standard drug ezetimibe. nih.gov This compound also demonstrated the ability to inhibit lipid accumulation in macrophages and reduce the secretion of inflammatory markers. nih.gov This research highlights the potential of 3,4-dibromo-1H-pyrrole-2,5-dione derivatives in the development of new therapies to manage cholesterol levels and related cardiovascular diseases.

Protein Modification and Bioconjugation

Materials Science and Engineering

The pyrrole-2,5-dione core is a key structural motif in a class of high-performance pigments known as diketopyrrolopyrroles (DPP). wikipedia.orgresearchgate.net These materials are renowned for their intense color, high stability, and excellent photophysical properties. wikipedia.orgresearchgate.net 3,4-Dibromo-1H-pyrrole-2,5-dione can serve as a precursor in the synthesis of DPP-based materials. nih.gov

The fundamental structure of DPP pigments consists of a central diketopyrrolopyrrole core flanked by two aromatic or heteroaromatic groups. nih.govwikipedia.org The synthesis of these pigments often involves the reaction of a succinate (B1194679) derivative with a nitrile in the presence of a strong base. researchgate.net While not a direct route, the chemical functionalities of 3,4-dibromo-1H-pyrrole-2,5-dione make it a potential building block for creating novel DPP-type structures with tailored colors and properties. The introduction of bromine atoms can influence the electronic properties of the resulting dye, potentially leading to shifts in absorption and emission wavelengths. scispace.com The high thermal stability and resistance to light and weathering of DPP pigments make them suitable for demanding applications such as automotive paints and industrial coatings. scispace.com

The pyrrole-2,5-dione moiety, also known as a maleimide (B117702) group, can be incorporated into polymer chains to create functional materials with specific properties. scispace.comrsc.org Polyimides, a class of high-performance polymers known for their exceptional thermal stability, are synthesized from the reaction of dianhydrides and diamines. vt.educore.ac.uk While aromatic polyimides are more common, the inclusion of the maleimide unit from a precursor like 3,4-dibromo-1H-pyrrole-2,5-dione could impart specific functionalities.

The reactivity of the dibromomaleimide unit can be exploited in post-polymerization modification, allowing for the grafting of side chains or the crosslinking of polymer chains. scispace.com For instance, the synthesis of polymers with maleimide functionalities has been explored for applications in bioelectronics, where the maleimide group can be used to attach biomolecules to the polymer surface. rsc.org

Polymers based on the diketopyrrolopyrrole (DPP) core have garnered significant interest for their use in organic electronic devices, such as organic field-effect transistors (OFETs) and organic solar cells (OSCs). wikipedia.orgossila.com These polymers typically exhibit strong light absorption in the visible and near-infrared regions and good charge transport characteristics. ossila.com

The synthesis of these DPP-based polymers often involves the copolymerization of a DPP-containing monomer with a comonomer that has complementary electronic properties. ossila.com The properties of the resulting polymer, such as its band gap and charge carrier mobility, can be fine-tuned by modifying the chemical structure of the DPP unit and the comonomer. ossila.com The planarity of the DPP core promotes strong intermolecular π-π stacking, which is beneficial for efficient charge transport. ossila.com While direct polymerization of 3,4-dibromo-1H-pyrrole-2,5-dione is challenging, its derivatives are key intermediates in constructing the DPP monomers used in these advanced materials. scispace.com

Supramolecular Chemistry